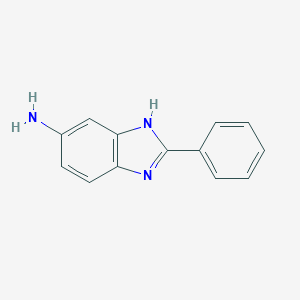

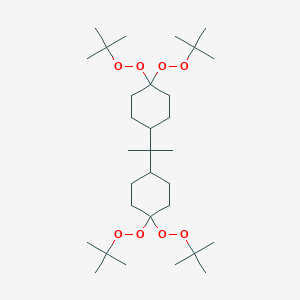

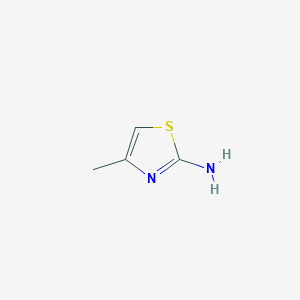

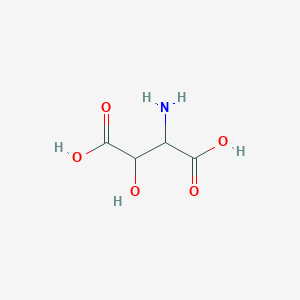

![molecular formula C7H6ClN3 B167712 4-クロロ-5-メチル-7H-ピロロ[2,3-D]ピリミジン CAS No. 1618-36-6](/img/structure/B167712.png)

4-クロロ-5-メチル-7H-ピロロ[2,3-D]ピリミジン

説明

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .

Molecular Structure Analysis

The molecular formula of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 g/mol .

Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

科学的研究の応用

医薬品中間体

4-クロロ-5-メチル-7H-ピロロ[2,3-D]ピリミジンは、重要な医薬品中間体として広く使用されています。 市販されている多くの医薬品の足場として機能し、CP690550やCGP76030などのさまざまな医薬品中間体の合成に関与しています .

キナーゼ阻害剤合成

この化合物は、がんを含むさまざまな疾患の治療に使用される重要な治療薬であるキナーゼ阻害剤の合成に重要な役割を果たしています。 そのユニークな構造により、キナーゼ活性を阻害できる化合物を生成するために汎用性があります .

JAK阻害剤の製造

これは、関節リウマチや骨髄線維症などの状態を治療するために使用される薬剤であるトファシチニブやルキソリチニブなどのJAK阻害剤の調製に使用されます。 4-クロロ-5-メチル-7H-ピロロ[2,3-D]ピリミジンの構造的な汎用性により、これらの重要な治療薬を生成することができます .

抗がん剤

さまざまな置換基を持つ新しいシリーズのピロロ[2,3-d]ピリミジン誘導体について、抗がん剤としての潜在的な用途が研究されています。 コア構造の修飾は、より良い効力を得るための構造活性相関を調査することを目的としています .

改善された合成方法

4-クロロ-5-メチル-7H-ピロロ[2,3-D]ピリミジンの合成方法には、このビルディングブロックをさらに医薬品用途で生産するために、プロセスをより効率的かつ実用的にするための開発がありました .

医薬品化学への応用

この化合物の医薬品化学における応用は広く、PDK1を標的とする抗がん剤から、炎症性皮膚疾患の革新的な治療法まで多岐にわたります。 創薬と開発における足場としての重要性は、さまざまな治療薬を生成する際の汎用性によって強調されています .

作用機序

Target of Action

The primary targets of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction process, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK enzymes, it disrupts the signaling pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

Its use as a pharmaceutical intermediate suggests that it may have suitable adme properties for drug development .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

将来の方向性

生化学分析

Biochemical Properties

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. This pathway is critical for cell division, apoptosis, and immune function. The compound’s interaction with JAKs results in the inhibition of their activity, thereby modulating the signaling cascade and affecting downstream gene expression . Additionally, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine has been shown to bind to other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the JAK-STAT pathway, leading to alterations in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines by disrupting the signaling mechanisms that promote cell survival and proliferation. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the active site of Janus kinases, inhibiting their catalytic activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression that can result in reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as DNA and RNA, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, while in vivo studies indicate that its effects may persist for weeks.

Dosage Effects in Animal Models

The effects of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s . These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with cytochrome P450s can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby altering the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum. These localizations enable the compound to modulate various cellular processes, including energy production, protein synthesis, and gene expression.

特性

IUPAC Name |

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISJMYPRXDUYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564259 | |

| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1618-36-6 | |

| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。